5-Hexadecanone

Overview

Description

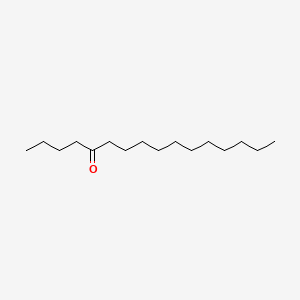

5-Hexadecanone: is an organic compound with the molecular formula C₁₆H₃₂O . It is a ketone, specifically a long-chain aliphatic ketone, characterized by a carbonyl group (C=O) located at the fifth carbon of a sixteen-carbon chain. .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hexadecanone can be synthesized through various methods. One common method involves the reaction of palmitoyl chloride with phenol in the presence of aluminium chloride . This reaction can be carried out in different solvents such as tetrachloroethane , nitrobenzene , or carbon disulfide under specific conditions . Another method involves the Fries rearrangement of phenyl palmitate with aluminium chloride .

Industrial Production Methods: Industrial production of this compound typically involves the acylation of 1,3-cyclohexanedione with hexadecanoyl chloride , followed by rearrangement, chlorination using tert-butyl hypochlorite , and aromatization . This multi-step process ensures a high yield of the desired ketone.

Chemical Reactions Analysis

Types of Reactions: 5-Hexadecanone undergoes various chemical reactions, including:

Oxidation: The carbonyl group can be oxidized to form carboxylic acids.

Reduction: The ketone can be reduced to secondary alcohols using reducing agents like or .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are commonly used.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of acid catalysts .

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Halogenated ketones or other substituted derivatives.

Scientific Research Applications

Chemical and Industrial Applications

1. Synthesis of Organic Compounds

5-Hexadecanone serves as a precursor in the synthesis of more complex organic molecules. Its carbonyl group allows it to participate in nucleophilic addition reactions, which are essential for creating various derivatives with different functional properties. This makes it valuable in organic synthesis for producing specialty chemicals and pharmaceuticals.

2. Fragrance and Flavor Industry

Due to its characteristic odor, this compound is utilized in the production of fragrances and flavors. It acts as an intermediate in synthesizing aromatic compounds that contribute to the scent profiles of various products. Its applications in this sector are significant because it helps create desirable olfactory characteristics in consumer goods.

Biological Applications

1. Model Compound for Biological Studies

This compound is increasingly recognized as a model compound for studying the behavior of long-chain ketones within biological systems. Preliminary studies suggest that it may interact with cellular membranes due to its lipophilic nature, potentially affecting membrane fluidity and permeability. This property makes it an interesting subject for research into how long-chain ketones influence biological processes .

2. Therapeutic Potential

Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug delivery systems. Its ability to interact with biological membranes may facilitate the development of novel drug formulations that enhance bioavailability and therapeutic efficacy .

Environmental Applications

1. Diesel Fuel Surrogates

In combustion studies, this compound has been used as part of fuel surrogates for diesel and biodiesel fuels. Experimental studies have demonstrated its role in the oxidation processes that occur during combustion, contributing to the formation of various combustion byproducts. This application is crucial for understanding emissions and improving fuel formulations .

Case Studies

Mechanism of Action

The mechanism of action of 5-Hexadecanone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions , where nucleophiles attack the electrophilic carbon of the carbonyl group. This interaction can lead to the formation of various derivatives, depending on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Hexadecanal: An aldehyde with a similar carbon chain length but with an aldehyde group instead of a ketone group.

Hexadecanoic acid: A carboxylic acid with a similar carbon chain length but with a carboxyl group instead of a ketone group.

Hexadecanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of a ketone group.

Uniqueness: 5-Hexadecanone is unique due to its specific position of the carbonyl group at the fifth carbon, which imparts distinct chemical properties and reactivity compared to other long-chain ketones. This unique structure makes it valuable in various synthetic and industrial applications .

Biological Activity

5-Hexadecanone, also known as hexadecan-5-one, is a long-chain aliphatic ketone with the molecular formula . It has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antioxidant, and hypocholesterolemic properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Weight : 240.4247 g/mol

- Melting Point : 43-45 °C

- Boiling Point : 138-140 °C at 2 mmHg

- CAS Number : 41903-81-5

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that long-chain ketones, including this compound, showed promising activity against pathogenic bacteria, suggesting potential applications in developing natural preservatives or therapeutic agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays. In vitro studies demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was assessed using methods such as the DPPH radical scavenging assay, where this compound exhibited a notable reduction in DPPH concentration, indicating its potential as an antioxidant agent .

Hypocholesterolemic Activity

Research on the hypocholesterolemic effects of long-chain ketones has indicated that this compound may help lower serum cholesterol levels. A study involving rats showed that administration of this compound resulted in a significant decrease in serum cholesterol compared to control groups. This effect is attributed to its ability to inhibit fatty acid synthase activity .

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Antimicrobial Activity | Demonstrated significant inhibition against pathogenic bacteria. |

| Food Chemistry | Antioxidant Activity | Showed effective free radical scavenging ability in vitro. |

| Journal of Lipid Research | Hypocholesterolemic Activity | Reduced serum cholesterol levels significantly in rat models. |

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

- Antioxidant Mechanism : Its ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative damage.

- Hypocholesterolemic Mechanism : Inhibition of fatty acid synthase may lead to decreased synthesis of cholesterol and triglycerides in the liver.

Properties

IUPAC Name |

hexadecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-3-5-7-8-9-10-11-12-13-15-16(17)14-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASJOQPNNSMIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194674 | |

| Record name | Hexadecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41903-81-5 | |

| Record name | 5-Hexadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41903-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecan-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041903815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.